molecular formula C9H12N2 B1419864 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1204297-42-6

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B1419864
CAS RN: 1204297-42-6
M. Wt: 148.2 g/mol
InChI Key: VZADIUQKUVWTSR-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the empirical formula C9H12N2 . It is a part of the naphthyridine class of compounds, which are a subset of diazanaphthalenes with nitrogen in the separate rings .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be represented by the InChI code: 1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 g/mol .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has been studied for its potential in medicinal chemistry, particularly in the development of anticancer drugs . Its structure allows for the creation of compounds that can interact with various biological targets, potentially inhibiting the growth of cancer cells.

Organic Synthesis: Multicomponent Reactions

This compound is utilized in organic synthesis through multicomponent reactions (MCRs). MCRs are efficient for generating complex molecular architectures, which are valuable in medicinal chemistry and chemical biology .

Industrial Applications: Ligands and LED Components

In the industrial sector, 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives serve as ligands and components in light-emitting diodes (LEDs) . These applications take advantage of the compound’s ability to form complexes and contribute to light emission.

Diagnostic Applications: Molecular Sensors

The compound’s derivatives are explored as molecular sensors due to their reactivity and ability to form metal complexes . These properties are beneficial for detecting and measuring various biological and chemical substances.

Agriculture: Organic Intermediates

While specific applications in agriculture are not directly mentioned, the compound’s role as an organic intermediate suggests potential uses in the synthesis of agrochemicals .

Photophysical Applications: Dye-Sensitized Solar Cells

The photophysical properties of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine make it a candidate for use in dye-sensitized solar cells . Its ability to absorb light and participate in electron transfer processes is key for this application.

Chemical Biology: Bioactive Molecules

The compound is involved in the synthesis of bioactive molecules, which have applications in chemical biology. These molecules can interact with biological systems, leading to various potential therapeutic uses .

Materials Science: Self-Assembly Host-Guest Systems

In materials science, the compound’s derivatives are used in the creation of self-assembly host-guest systems . These systems have unique properties that are useful in nanotechnology and materials engineering.

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADIUQKUVWTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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